molecular formula C20H24N2O4S B2752261 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922021-69-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2752261
CAS No.: 922021-69-0
M. Wt: 388.48
InChI Key: WJERMEUQJXIMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a benzoxazepine-derived sulfonamide featuring a seven-membered oxazepine ring fused to a benzene core (benzo[b][1,4]oxazepine). Key structural attributes include:

  • Core: A 3,3-dimethyl-4-oxo-substituted tetrahydrobenzo[b][1,4]oxazepine ring, which confers rigidity and influences conformational stability.
  • Sulfonamide Moiety: A 2,4,5-trimethylbenzenesulfonamide group attached at the 8-position of the benzoxazepine core. This substituent enhances lipophilicity and may modulate interactions with biological targets.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-12-8-14(3)18(9-13(12)2)27(24,25)22-15-6-7-16-17(10-15)26-11-20(4,5)19(23)21-16/h6-10,22H,11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJERMEUQJXIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides and features a benzoxazepine core that is characterized by a fused bicyclic structure. The presence of specific substituents contributes to its distinctive chemical properties and biological activities.

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 324.4 g/mol. Its structure includes a sulfonamide group which is known for enhancing biological activity through various mechanisms.

Research indicates that this compound demonstrates significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and other lipid metabolism processes .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural components may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic functions .
  • Anti-inflammatory Properties : The oxazepine core is associated with anti-inflammatory effects, making it a candidate for treating inflammatory disorders. This activity is likely mediated through modulation of inflammatory cytokines and signaling pathways .

Research Findings

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionIC50 values for squalene synthase inhibition range from 45 nM to 170 nM
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates cytokine levels; reduces inflammation markers in vitro
CytotoxicityExhibits cytotoxic effects on cancer cell lines at varying concentrations

Case Studies

  • In vitro Studies : A study conducted on HepG2 cells demonstrated that the compound inhibited squalene synthase activity effectively at low concentrations (IC50 = 90 nM), suggesting potential use in cholesterol-related conditions .
  • In vivo Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers and improved histological outcomes in tissues affected by chronic inflammation .
  • Clinical Implications : The compound's ability to inhibit key metabolic enzymes positions it as a potential therapeutic agent for conditions such as hyperlipidemia and certain cancers. Ongoing research aims to elucidate its full pharmacological profile and therapeutic index .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antimicrobial properties. The compound can inhibit bacterial growth through mechanisms such as:

  • Beta-lactamase Inhibition : The compound may prevent the degradation of beta-lactam antibiotics by inhibiting beta-lactamases. This enhances the efficacy of existing antibiotics against resistant strains .

Anti-inflammatory Effects

Studies have shown that compounds with similar structures possess anti-inflammatory properties. The sulfonamide group may play a crucial role in modulating inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation .

Synthesis of Derivatives

The compound serves as an important precursor for synthesizing various derivatives that could enhance biological activity or alter pharmacokinetic properties. Key reactions include:

  • Oxidation and Reduction : The oxo group can be oxidized or reduced to form hydroxyl groups or other functional groups that may enhance activity.
  • Substitution Reactions : The benzenesulfonamide moiety is amenable to nucleophilic or electrophilic substitutions, allowing for the introduction of diverse functional groups.

Development of New Therapeutics

The unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases. For instance:

Reaction TypeExample ReactionExpected Outcome
OxidationConversion to hydroxyl derivativesIncreased solubility and bioavailability
Nucleophilic SubstitutionIntroduction of alkyl or aryl groupsEnhanced biological activity

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of synthesized derivatives of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). Results demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus, suggesting potential clinical applications in treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports highlighted the anti-inflammatory effects of related compounds. The study showed that these compounds effectively reduced cytokine release in vitro and demonstrated promising results in animal models of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared to analogs from the benzo[e][1,4]oxazepine family () and nitroimidazole derivatives (). Structural differences in core orientation, substituents, and synthetic efficiency are highlighted.

Key Observations:

Core Orientation: The benzo[b] vs. benzo[e] fusion alters the spatial arrangement of the oxazepine ring.

Sulfonamide Substituents : The target’s 2,4,5-trimethylbenzenesulfonamide is bulkier and more lipophilic than the methanesulfonamide in compounds 13–23. This may improve membrane permeability but reduce aqueous solubility.

Oxazepine Ring Modifications : The 3,3-dimethyl-4-oxo group in the target introduces steric hindrance and electron-withdrawing effects, which could stabilize the ring conformation and resist metabolic oxidation relative to analogs with oxetane (compound 13) or isopropyl groups (25, 26) .

Comparison with Nitroimidazole Derivatives

and describe 1-methyl-4,5-dinitroimidazole (4,5-MDNI), a nitroimidazole with reduced acidity compared to its precursor (4,5-DNI) . Although structurally distinct from the target compound, these studies highlight methodologies relevant to sulfonamide and heterocyclic chemistry:

  • Acidity Modulation : Methylation of 4,5-DNI increased its pKa from 3.74 to 6.77 , analogous to how sulfonamide substituents in the target compound may influence its acidity and solubility.
  • Thermal Stability : 4,5-MDNI exhibits a melting point of 77–78°C , suggesting that the target compound’s 3,3-dimethyl-4-oxo group could similarly enhance thermal stability.

Implications for Drug Design

The target compound’s structural features—particularly its trimethylbenzenesulfonamide and dimethyl-oxo-oxazepine core—offer a balance of lipophilicity and conformational stability. These attributes may position it as a lead candidate for targets requiring precise steric complementarity, such as kinases or GPCRs. Future studies should explore its pharmacokinetic profile and biological activity relative to the compared analogs.

Q & A

Q. What are the standard synthetic pathways for this compound?

The synthesis typically involves multi-step organic reactions, such as coupling sulfonamide groups to a benzoxazepine scaffold. Key steps include:

  • Sulfonamide coupling : Reacting the sulfonyl chloride derivative with the amine-functionalized benzoxazepine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Hydrogenation : For intermediates with reducible groups (e.g., nitro or diazenyl), catalytic hydrogenation (e.g., 10% Pd/C under H₂) is employed .
  • Purification : Flash column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing, especially for novel derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Q. How should researchers handle solubility challenges in vitro?

  • Co-solvents : Use DMSO or ethanol (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : Ionizable sulfonamide groups (pKa ~10) can be protonated in acidic buffers .
  • Structural analogs : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to improve hydrophilicity .

Q. What storage conditions are recommended for stability?

Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the oxazepine ring .

Advanced Questions

Q. How to resolve contradictions in reported biological activity data?

  • Purity validation : Use HPLC (C18 column, UV detection) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew bioassay results .
  • Replication under controlled conditions : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Stereochemical analysis : Chiral HPLC or crystallography to rule out enantiomer-specific effects .

Q. What strategies optimize SAR studies for this scaffold?

  • Systematic substitution : Vary substituents on the benzene rings (e.g., electron-withdrawing groups on sulfonamide, alkyl groups on oxazepine) and test activity .
  • Computational modeling : Density Functional Theory (DFT) to predict binding affinity with target proteins (e.g., enzymes or receptors) .
  • Metabolic profiling : LC-MS to identify major metabolites and assess bioavailability .

Q. How to design experiments for assessing enzymatic inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzyme .
  • Molecular docking : Align compound conformers with enzyme active sites (e.g., using AutoDock Vina) to propose interaction motifs .

Q. What methodologies address low bioavailability in preclinical models?

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time and target tissue accumulation .
  • Permeability assays : Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .

Data Contradiction Analysis

Q. Conflicting solubility data across studies: How to reconcile?

  • Solvent lot variability : Source solvents from the same supplier to control for trace impurities .
  • Temperature control : Measure solubility at standardized temperatures (e.g., 25°C ± 0.1°C) .
  • Aggregation studies : Dynamic Light Scattering (DLS) to detect nanoaggregates that may falsely lower solubility readings .

Q. Discrepancies in reported melting points: What factors contribute?

  • Polymorphism : Screen for crystalline vs. amorphous forms using Differential Scanning Calorimetry (DSC) .
  • Decomposition : Thermogravimetric Analysis (TGA) to rule out thermal degradation during measurement .
  • Calibration : Validate melting point apparatus with standard references (e.g., caffeine or vanillin) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonamide couplingTriethylamine, DCM, 18h, RT67
Hydrogenation10% Pd/C, H₂, MeOH, 4h85
PurificationSilica gel, hexane/EtOAc (7:3)>95

Q. Table 2. Solubility Optimization Strategies

MethodExampleBenefitReference
Co-solvents1% DMSO in PBSEnhances aqueous solubility
pH adjustmentPhosphate buffer (pH 6.5)Stabilizes ionized form
Structural modificationIntroduction of –OH groupIncreases polarity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.